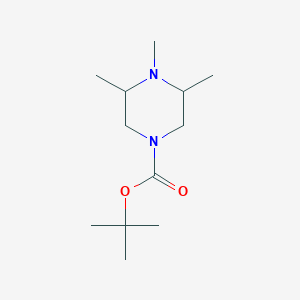
















|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[NH:11][CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C=O.Cl.[H][H].Cl.[CH2:22](O)C>CO.C(O)C.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[N:11]([CH3:22])[CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:4.5,8.9|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
HCl ethanol
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)O
|
|
Name
|
Palladium-carbon
|
|
Quantity
|
0.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
3.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.504 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the system was purged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
the resultant mixture was neutralized through addition of the aqueous sodium hydroxide, and insoluble matter
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(C(C1)C)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.28 g | |
| YIELD: PERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
















|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[NH:11][CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C=O.Cl.[H][H].Cl.[CH2:22](O)C>CO.C(O)C.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[N:11]([CH3:22])[CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:4.5,8.9|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
HCl ethanol
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)O
|
|
Name
|
Palladium-carbon
|
|
Quantity
|
0.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
3.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.504 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the system was purged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
the resultant mixture was neutralized through addition of the aqueous sodium hydroxide, and insoluble matter
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(C(C1)C)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.28 g | |
| YIELD: PERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |